4-Chloro-1,3,5-triazin-2-amine

Description

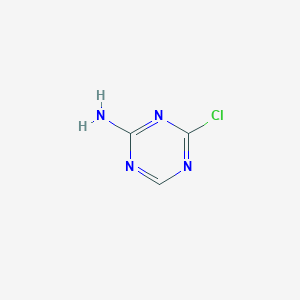

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVNIJSKNRGBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227869 | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7709-13-9 | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Mono-Amino Substituted Chloro-Triazines

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Amino-4,6-dichloro-1,3,5-triazine

In the landscape of medicinal chemistry and material science, the 1,3,5-triazine scaffold is a cornerstone. Its utility stems from the predictable and sequential reactivity of its chloro-substituted precursor, 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride.[1] The ability to precisely control the nucleophilic substitution of each chlorine atom allows for the construction of vast and diverse molecular libraries.[2]

This guide focuses on the foundational step in many of these synthetic pathways: the selective preparation of a mono-amino substituted dichlorotriazine. Specifically, we will detail the protocol for 2-amino-4,6-dichloro-1,3,5-triazine . This molecule is a critical building block, serving as the entry point for creating di- and tri-substituted derivatives with applications ranging from cytotoxic agents against cancer to antimicrobial and antimalarial compounds.[1][3] Understanding the principles that govern this initial substitution is paramount for any scientist working with this versatile heterocyclic system.

Pillar 1: The Core Mechanism & Rationale (The "Why")

The synthesis hinges on a well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient triazine ring is highly susceptible to attack by nucleophiles. However, the true elegance of this chemistry lies in its temperature-dependent selectivity.

The Principle of Differential Reactivity: The three chlorine atoms on cyanuric chloride are not equally reactive. The substitution of the first chlorine atom deactivates the ring slightly, making the second substitution less favorable, and the third even more so. This inherent property allows for stepwise functionalization by carefully controlling the reaction temperature.[2][4][5]

-

First Substitution (0°C): Highly facile and exothermic, readily occurring at or below 0°C.

-

Second Substitution (Room Temperature): Requires more energy, typically proceeding at ambient temperatures (20-25°C).

-

Third Substitution (>65°C): Requires significant energy input, often necessitating heating at reflux in a high-boiling solvent.[5]

Our target synthesis, being a mono-substitution, leverages this principle by maintaining a strictly controlled low-temperature environment.

Causality Behind Experimental Choices:

-

Precursor: Cyanuric Chloride is the universal starting material due to its low cost, ready availability, and high reactivity.[1]

-

Nucleophile: Ammonia (in its liquid form or as an aqueous solution) is the simplest N-nucleophile to install the primary amine.

-

Solvent System: A solvent is chosen for its ability to dissolve cyanuric chloride and remain liquid at the required low temperatures. Tetrahydrofuran (THF) is an excellent choice.[6] Other solvents like acetone or dichloromethane can also be employed.[7]

-

Acid Scavenger: The reaction liberates one equivalent of hydrochloric acid (HCl) for each substitution. This must be neutralized to prevent protonation of the amine nucleophile and to drive the reaction to completion. While an excess of the amine can serve this purpose[8], a dedicated base like sodium or potassium carbonate is often preferred for cleaner reactions.[1][3][7]

Pillar 2: The Self-Validating Protocol

A trustworthy protocol is one that is reproducible and includes clear steps for reaction monitoring, work-up, and purification. This ensures the isolation of the target compound with high purity.

Quantitative Data Summary

The following table outlines the typical stoichiometry and conditions for the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.

| Parameter | Value | Rationale |

| Reactant 1 | Cyanuric Chloride | 1.0 equivalent |

| Reactant 2 | Liquid Ammonia | ~2.1 equivalents |

| Solvent | Tetrahydrofuran (THF) | ~3-4 L / kg of Cyanuric Chloride |

| Co-Solvent | Diglyme | ~0.24 L / kg of Cyanuric Chloride |

| Reaction Temp. | 0°C, rising to 10-15°C during addition | Critical for selective mono-substitution.[6] |

| Reaction Time | ~2 hours post-addition | Allows the reaction to proceed to completion. |

| Product | 2-amino-4,6-dichloro-1,3,5-triazine | --- |

| Expected Yield | ~90-95% | High efficiency is expected under controlled conditions. |

| Melting Point | 221-223.5°C (decomposes)[6] | Key characterization data for product validation. |

Detailed Step-by-Step Methodology

Safety First: Cyanuric chloride is a corrosive, moisture-sensitive solid that reacts violently with water to release HCl gas.[9][10][11] It is a lachrymator and toxic.[10][11] This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Ice-water bath

-

Büchner funnel and filtration flask

-

Rotary evaporator

Procedure:

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer and a thermometer.

-

Dissolution: Charge the flask with cyanuric chloride (1.0 eq) and a solvent mixture of tetrahydrofuran (THF) and diglyme. Stir until all solids are dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Nucleophilic Addition: Add liquid ammonia (~2.1 eq) dropwise via an addition funnel over approximately 90 minutes. Crucially, monitor the internal temperature and maintain it between 10-15°C during the exothermic addition. [6]

-

Reaction: After the addition is complete, continue to stir the mixture for one hour, maintaining a temperature between -10°C and 0°C.

-

Warm-up: Allow the reaction mixture to slowly warm to ambient temperature over the course of one hour.

-

Filtration: A precipitate of ammonium chloride will have formed. Filter the suspension through a Büchner funnel and wash the solid cake with a small amount of fresh THF.

-

Concentration: Transfer the filtrate to a rotary evaporator and reduce the volume by approximately half.

-

Precipitation: Pour the concentrated filtrate over a large volume of ice water with stirring. A white solid product should precipitate immediately.[6]

-

Isolation & Drying: Collect the white solid by vacuum filtration. Wash the product thoroughly with cold water to remove any remaining salts. Dry the product in a vacuum oven to a constant weight.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization.[14]

Pillar 3: Visualization of Workflow

To clearly illustrate the logical flow of the synthesis, the following workflow diagram is provided.

Caption: Experimental workflow for the synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.

Conclusion

The synthesis of 2-amino-4,6-dichloro-1,3,5-triazine is a robust and scalable process that serves as a gateway to a vast array of functionalized triazine derivatives. The success of this protocol is fundamentally rooted in the principle of differential reactivity, which is expertly controlled through temperature. By adhering to the detailed methodology and safety precautions outlined in this guide, researchers can confidently and reproducibly generate this invaluable chemical intermediate for applications in drug discovery and beyond.

References

- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. prepchem.com [prepchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. CYANURIC CHLORIDE [training.itcilo.org]

- 12. aksci.com [aksci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-Chloro-1,3,5-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals, prized for its versatile and predictable reactivity.[1] This guide provides an in-depth exploration of the synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives, a critical class of intermediates in the development of novel therapeutics. As a senior application scientist, this document is designed to bridge theoretical understanding with practical, field-proven insights, ensuring that every protocol is a self-validating system for success in your laboratory.

The Strategic Importance of 2-Amino-4-Chloro-1,3,5-Triazines

The s-triazine core is a privileged structure, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The ability to precisely install a variety of functional groups onto the triazine ring through controlled synthetic strategies makes it an invaluable platform for drug discovery and development.[2] Compounds bearing this motif have shown promise as inhibitors of critical cancer signaling pathways, underscoring their significance in modern medicinal chemistry.[1][3]

The Core Principle: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted 1,3,5-triazines hinges on the sequential and controlled nucleophilic substitution of chlorine atoms from the readily available and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]

The substitution of each chlorine atom proceeds through a two-step addition-elimination SNAr mechanism:[1]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This rate-determining step results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1]

-

Chloride Elimination: The aromaticity of the triazine ring is subsequently restored by the expulsion of a chloride ion, which is an excellent leaving group.[1]

A key feature of this chemistry is the ability to control the sequential substitution of the chlorine atoms. The reactivity of the triazine ring decreases as electron-donating groups are introduced.[6] This allows for a stepwise and selective synthesis:

-

First Substitution: Occurs at low temperatures, typically 0–5 °C.[6][7]

-

Second Substitution: Requires slightly higher temperatures, often at room temperature.[2][6]

-

Third Substitution: Necessitates more forcing conditions, such as elevated temperatures or microwave irradiation.[6][8]

This temperature-dependent reactivity is the cornerstone for the rational design and synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles in a controlled manner.[1][2]

Synthetic Workflow and Causality in Experimental Choices

The synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives follows a logical and well-established workflow. The choices made at each step are critical for achieving high yields and purity of the desired product.

Caption: Generalized workflow for the synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives.

Rationale for Reagent and Condition Selection

-

Solvent: The choice of solvent is crucial for ensuring the solubility of the starting materials and for controlling the reaction temperature. Common solvents include tetrahydrofuran (THF), acetone, and 1,4-dioxane.[5][9][10] For reactions involving aqueous nucleophiles, a biphasic system or a water-miscible organic solvent may be employed.[11]

-

Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the substitution reaction.[3] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIEA).[2][5][12] The choice of base can influence the reaction rate and selectivity.

-

Order of Nucleophile Addition: When synthesizing unsymmetrical di- or tri-substituted triazines, the order of nucleophile addition is critical.[13][14] For instance, in the synthesis of O,N-type substituted s-triazines, the oxygen nucleophile should be incorporated first.[13][14] This is due to the fact that once an amine is incorporated, it is very difficult to substitute another nucleophile.[13][14]

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

This protocol describes the first step in the synthesis of many 2-amino-4-chloro-1,3,5-triazine derivatives.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ammonia (liquid or aqueous solution)

-

Tetrahydrofuran (THF)

-

Diglyme

-

Ice

Procedure: [9]

-

A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter of THF and 0.24 liters of diglyme is cooled to 0 °C.

-

81.6 mL (3.36 mol) of liquid ammonia is added dropwise over 90 minutes, ensuring the temperature is maintained between 10-15 °C.

-

The mixture is stirred for one hour at -10 °C to 0 °C and then allowed to warm to ambient temperature over one hour.

-

The resulting suspension is filtered, and the solid is washed with THF.

-

The filtrate is reduced to half its original volume and poured over 1 liter of ice water to yield a white solid.

-

The solid is collected by filtration, washed with water, and dried in vacuo to give 244.3 g of 2-amino-4,6-dichloro-1,3,5-triazine.

Protocol 2: Synthesis of a 2-(Substituted-amino)-4-chloro-6-amino-1,3,5-triazine

This protocol illustrates the second substitution step to introduce another amino group.

Materials:

-

2-Amino-4,6-dichloro-1,3,5-triazine

-

Desired primary or secondary amine (e.g., ethylamine, morpholine)

-

1,4-Dioxane or a similar solvent

-

A suitable base (e.g., sodium bicarbonate)

Procedure: (Based on principles from multiple sources)[6][12]

-

Dissolve the 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as 1,4-dioxane.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add a base like sodium bicarbonate (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-amino-4-chloro-1,3,5-triazine derivatives.

| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyanuric Chloride | 4-Aminobenzoic acid | Na₂CO₃ | Acetone/Water | 0-5 | 3 | 95.4 | [12] |

| 2-Amino-4,6-dichloro-1,3,5-triazine | Diethylamine | Na₂CO₃ | Acetone | RT | 12 | 90.6 | [12] |

| 2-Amino-4,6-dichloro-1,3,5-triazine | Benzylamine | Na₂CO₃ | Acetone | RT | 12 | 99.6 | [12] |

| 2,4-Dichloro-6-morpholino-1,3,5-triazine | α-amino acid | Et₃N | 1,4-Dioxane/Water | RT | Overnight | - | [10] |

Characterization of 2-Amino-4-Chloro-1,3,5-Triazine Derivatives

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons.[12]

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H and C=N bonds.[5][12]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[4][15]

-

Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized compound.[12][15]

-

Melting Point: A sharp melting point is an indicator of the purity of a crystalline solid.[9][12]

Conclusion: A Versatile Scaffold for Future Discovery

The synthesis of 2-amino-4-chloro-1,3,5-triazine derivatives is a robust and highly adaptable process, primarily relying on the principles of temperature-controlled nucleophilic aromatic substitution.[1][2] The ability to sequentially and selectively introduce a wide array of functional groups makes this scaffold an exceptionally valuable tool for medicinal chemists and drug development professionals.[2] The insights and protocols provided in this guide are intended to empower researchers to confidently and efficiently synthesize novel triazine derivatives, paving the way for the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation | MDPI [mdpi.com]

- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4099006A - Process for the production of chloro-amino-s-triazines - Google Patents [patents.google.com]

- 12. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Chloro-1,3,5-triazin-2-amine

An In-depth Technical Guide to 4-Chloro-1,3,5-triazin-2-amine: Properties, Reactivity, and Applications

Introduction

This compound, a key heterocyclic compound, serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties and the presence of a reactive chlorine atom make it a valuable precursor for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its role in the development of pharmaceuticals and other biologically active agents. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, and understanding the characteristics of this fundamental intermediate is crucial for researchers in drug discovery and materials science.[1][2]

Compound Identification and Structure

The foundational step in utilizing any chemical compound is to understand its basic identity and structure.

-

Chemical Name: this compound

-

Synonyms: 4-Amino-2-chloro-1,3,5-triazine[3]

-

CAS Number: 7709-13-9[4]

-

Molecular Weight: 130.54 g/mol [3]

The structure consists of a six-membered triazine ring with alternating carbon and nitrogen atoms, substituted with one amino group and one chlorine atom.

Caption: Chemical structure of this compound.

Physicochemical Properties

The are summarized in the table below. These characteristics are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various systems.

| Property | Value | Source(s) |

| Appearance | White Solid | [4] |

| Molecular Formula | C₃H₃ClN₄ | [3][4] |

| Molecular Weight | 130.54 g/mol | [3] |

| Boiling Point | 383.3 °C at 760 mmHg | [3] |

| Density | 1.566 g/cm³ | [3] |

| pKa | 2.62 ± 0.10 (Predicted) | [4] |

| Flash Point | 185.6 °C | [3] |

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound and its derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum of related amino-chloro-triazinones shows characteristic absorption bands for N-H bonds in the range of 3090–3420 cm⁻¹.[5] The carbonyl group in the lactam form of similar structures appears around 1710–1740 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In related amino-chloro-1,3,5-triazin-2(1H)-ones, the signal for the acidic proton of the N-H fragment is typically found as a broad singlet in the region of 10.8–11.8 ppm.[5]

-

¹³C NMR: The carbon signals in the triazine ring are highly dependent on the substituents. For instance, in a study of 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid, the triazine carbons appear in the range of 164-168 ppm.[6]

-

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound and its derivatives.[7][8]

Chemical Reactivity and Synthetic Utility

The chemistry of this compound is dominated by the reactivity of the triazine ring, which is analogous to that of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, making the chlorine-substituted carbon atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.[1][2] This reactivity allows for the introduction of a wide variety of functional groups.

Causality behind Reactivity:

-

Electron-Deficient Ring: The nitrogen atoms in the triazine ring withdraw electron density, activating the ring towards nucleophilic attack.

-

Good Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

-

Controlled Reactivity: Like cyanuric chloride, the reactivity of the chlorine atoms on a triazine ring is temperature-dependent. This allows for sequential and selective substitution, which is a cornerstone of triazine chemistry.[1][9] The first substitution often occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third may require elevated temperatures.[1]

Caption: Generalized SNAr mechanism on the triazine ring.

This controlled reactivity makes this compound a powerful scaffold for building molecular diversity, enabling the synthesis of large libraries of compounds for screening in drug discovery programs.[1][10]

Synthesis Protocols

This compound and its derivatives are typically synthesized from cyanuric chloride. The sequential substitution of chlorine atoms with different nucleophiles at controlled temperatures is the key strategy.

General Synthetic Workflow

A common approach involves the reaction of a disubstituted chloro-triazine with an amine or the controlled hydrolysis of a dichloro-amino triazine.

Caption: A typical workflow for the synthesis of substituted triazines.

Exemplary Protocol: Synthesis of a Disubstituted Triazine Derivative

This protocol is adapted from a general procedure for the synthesis of 4-((4-chloro-6-substituted-1,3,5-triazin-2-yl)amino)benzoic acid derivatives.[6]

Objective: To substitute the second chlorine atom of a dichloro-triazine precursor with an amine.

Materials:

-

N-(4,6-dichloro-1,3,5-triazin-2-yl) starting material (1.0 eq)

-

Desired amine (1.2 eq)

-

Sodium carbonate (2.4 eq)

-

Dioxane

-

Distilled water

-

1 N HCl

Procedure:

-

Dissolution: Prepare a solution of the N-(4,6-dichloro-1,3,5-triazin-2-yl) starting material and sodium carbonate in distilled water.

-

Nucleophile Addition: While stirring, add a solution of the desired amine in dioxane to the reaction mixture.

-

Reaction: Stir the reaction mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: Carefully neutralize the reaction mixture with 1 N HCl. This will cause the product to precipitate.

-

Isolation: Collect the solid precipitate by filtration.

-

Purification: Wash the collected solid with water to remove any inorganic impurities and then dry to obtain the final product.

-

Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.

Trustworthiness of Protocol: This is a well-established method for the selective substitution of chlorine on the triazine ring. The use of a base (sodium carbonate) is crucial to scavenge the HCl formed during the reaction, driving it to completion. The choice of a dioxane/water solvent system helps to solubilize both the organic triazine and the inorganic base.[6][11]

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several fields.

-

Pharmaceuticals: The triazine scaffold is present in numerous biologically active compounds. Derivatives have been investigated for a wide range of therapeutic activities, including:

-

Herbicides: It is known to be a metabolite of the widely used herbicide atrazine.[4] The study of such metabolites is crucial for understanding the environmental fate and toxicology of pesticides.

-

Dyes and Polymeric Materials: Triazine derivatives are used in the synthesis of reactive dyes for textiles and as cross-linking agents in polymer chemistry.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14] For procedures that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. Wash hands thoroughly after handling.[14]

-

-

Storage:

Conclusion

This compound is a compound of significant synthetic importance. Its well-defined physicochemical properties, predictable reactivity through nucleophilic aromatic substitution, and its role as a versatile scaffold have cemented its place in the toolbox of medicinal and materials chemists. The ability to selectively and sequentially introduce various functional groups allows for the creation of diverse molecular architectures, driving innovation in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloro-6-methyl-1,3,5-triazin-2-amine | C4H5ClN4 | CID 30591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

A Note on the Subject Compound: 4-Chloro-1,3,5-triazin-2-amine

An In-Depth Technical Guide to the Mechanistic Landscape of s-Triazine Derivatives

It is critical to establish at the outset that the specified compound, 4-Chloro-1,3,5-triazin-2-amine, is a foundational chemical intermediate. In its primary form, it is not recognized as a pharmacologically or biologically active agent with a distinct "mechanism of action" in a biological system. Instead, its significance lies in its role as a versatile precursor in the synthesis of a wide array of functional molecules, most notably in the agrochemical and dye industries.

This guide, therefore, will pivot to the well-characterized and biologically significant derivatives of the s-triazine core, specifically focusing on the class of triazine herbicides . We will use Atrazine , a widely studied and paradigmatic example, to explore the intricate mechanism of action that defines this important class of compounds. This approach allows us to fulfill the spirit of the inquiry by providing an in-depth technical analysis of a triazine-based molecule with a profound and well-documented biological impact.

Part 1: The Core Mechanism of Triazine Herbicides: A Focus on Atrazine

Triazine herbicides, including atrazine, simazine, and propazine, are potent inhibitors of photosynthesis. Their primary mechanism of action is the disruption of the photosynthetic electron transport chain in plants, leading to a cascade of events that ultimately results in cell death.

The Molecular Target: The D1 Quinolone-Binding Protein in Photosystem II

The primary molecular target of atrazine is the D1 protein, a key subunit of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. Specifically, atrazine binds to the quinone-binding niche (the QB site) on the D1 protein.

This binding is highly specific and competitive. Under normal conditions, a mobile plastoquinone molecule (PQ) binds to the QB site to accept electrons from the primary quinone acceptor, QA. This electron transfer is a critical step in the light-dependent reactions of photosynthesis. Atrazine's molecular structure allows it to fit snugly into the QB pocket, effectively displacing the native plastoquinone and blocking its access.

The Cascade of Inhibition: From Electron Blockade to Oxidative Stress

The binding of atrazine to the D1 protein initiates a series of damaging events:

-

Blocked Electron Flow: By preventing plastoquinone from binding, atrazine halts the flow of electrons from QA to QB. This creates a "bottleneck" in the electron transport chain.

-

Formation of Triplet Chlorophyll: The energy from absorbed light, which can no longer be used for electron transport, is transferred to oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂).

-

Oxidative Stress and Cellular Damage: The accumulation of singlet oxygen and other reactive oxygen species (ROS) causes widespread cellular damage through lipid peroxidation, protein degradation, and membrane destruction. This leads to the characteristic symptoms of triazine herbicide application, such as chlorosis (yellowing) and necrosis (tissue death).

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of Atrazine on the photosynthetic electron transport chain within Photosystem II.

Caption: Atrazine competitively binds to the QB site on the D1 protein of PSII, blocking electron transport to plastoquinone and causing ROS-mediated cell death.

Part 2: Experimental Validation and Methodologies

The mechanism of atrazine has been elucidated through a variety of biophysical and biochemical assays. The following protocols represent standard methodologies for investigating the effects of PSII-inhibiting herbicides.

Key Experimental Data Summary

The following table summarizes typical quantitative data obtained when studying PSII inhibitors like atrazine.

| Parameter | Description | Typical Effect of Atrazine | Method of Measurement |

| I₅₀ (50% Inhibitory Concentration) | The concentration of atrazine required to inhibit 50% of PSII activity. | 0.1 - 1.0 µM (species dependent) | Chlorophyll fluorescence assay |

| Fv/Fm (Maximum Quantum Yield of PSII) | A measure of the maximum efficiency of PSII photochemistry. | Significant decrease | Pulse-Amplitude-Modulation (PAM) fluorometry |

| ETR (Electron Transport Rate) | The rate at which electrons are transported through PSII. | Drastic reduction | PAM fluorometry or oxygen evolution measurement |

| Oxygen Evolution Rate | The rate of O₂ production, a direct product of water splitting at PSII. | Inhibition | Clark-type electrode or optode |

Experimental Protocol: Chlorophyll a Fluorescence Measurement

This protocol provides a non-invasive method to assess the impact of atrazine on photosynthetic efficiency by measuring changes in chlorophyll fluorescence.

Objective: To determine the effect of atrazine on the maximum quantum yield of PSII (Fv/Fm).

Materials:

-

Healthy, well-watered plants (e.g., Arabidopsis thaliana, spinach)

-

Atrazine stock solution (e.g., 1 mM in DMSO)

-

Dilution buffer (e.g., 0.1% Tween-20 in deionized water)

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Leaf clips

-

Pipettes and tubes for serial dilutions

Methodology:

-

Plant Preparation: Dark-adapt the plants for a minimum of 30 minutes before measurement. This ensures that all reaction centers of PSII are open and ready to accept electrons.

-

Atrazine Application: Prepare a series of atrazine dilutions (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10 µM) in the dilution buffer. Apply the solutions to individual leaves, ensuring complete coverage. An equivalent amount of the buffer containing DMSO without atrazine should be used as a control.

-

Incubation: Allow the treated leaves to incubate for a specified period (e.g., 2-4 hours) under low light conditions to permit atrazine uptake.

-

Measurement of F₀: Attach a dark-acclimated leaf clip to a treated leaf. Measure the minimal fluorescence (F₀) by applying a weak measuring light. This represents the fluorescence yield when PSII reaction centers are open.

-

Measurement of Fm: Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (e.g., 0.8 seconds). This pulse temporarily closes all PSII reaction centers, and the maximal fluorescence (Fm) is recorded.

-

Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - F₀) / Fm .

-

Data Analysis: Plot the Fv/Fm values against the logarithm of the atrazine concentration to determine the I₅₀ value. A significant decrease in Fv/Fm indicates damage to the PSII reaction centers.

Experimental Workflow Visualization

The following diagram outlines the workflow for assessing the inhibitory effect of a compound on Photosystem II using chlorophyll fluorescence.

Caption: A streamlined workflow for quantifying the inhibitory effects of atrazine on Photosystem II activity using PAM fluorometry.

solubility and stability of 4-Chloro-1,3,5-triazin-2-amine in different solvents

An In-depth Technical Guide

Subject: Solubility and Stability of 4-Chloro-1,3,5-triazin-2-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Preamble: this compound: A Versatile but Reactive Synthetic Cornerstone

This compound (CAS No. 7709-13-9) represents a fundamental building block in synthetic organic chemistry.[1][2] As a derivative of the 1,3,5-triazine scaffold, it is integral to the synthesis of a wide array of compounds, from pharmaceuticals to agricultural chemicals. Its utility stems from the dichotomic nature of its functional groups: a nucleophilic amino group and an electrophilic carbon atom bonded to a reactive chlorine atom. This chlorine acts as a facile leaving group, enabling sequential, controlled nucleophilic aromatic substitution (SNAr) reactions.[3][4]

However, this same reactivity is the source of its principal challenge: inherent instability. The propensity of the chloro group to undergo substitution, particularly hydrolysis, dictates the compound's handling, storage, and application. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering both theoretical understanding and practical, field-tested protocols to empower researchers in leveraging its synthetic potential while mitigating its reactive liabilities.

Chapter 1: Physicochemical Foundation

A thorough understanding of the molecule's intrinsic properties is essential to predict its behavior in different chemical environments.

Molecular Structure and Key Properties

The structure consists of an electron-deficient 1,3,5-triazine ring substituted with an electron-donating amino group and an electron-withdrawing chloro group. This arrangement makes the carbon atom attached to the chlorine highly susceptible to nucleophilic attack.

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; N3 [label="N", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; N5 [label="N", pos="1.3,0.75!"]; C6 [label="C", pos="-1.3,0.75!", fontcolor="#EA4335"];

// Define nodes for substituents

Cl [label="Cl", pos="-2.6,1.5!", color="#EA4335"];

NH2 [label=

// Define invisible nodes for double bonds db1 [pos="0,0!", shape=point, width=0]; db2 [pos="0.8, -1.2!", shape=point, width=0]; db3 [pos="-0.8, -1.2!", shape=point, width=0];

// Draw bonds N1 -- C6; C6 -- N5; N5 -- C4; C4 -- N3; N3 -- C2; C2 -- N1;

// Draw substituent bonds C6 -- Cl [label=" Electrophilic Site\n (Susceptible to Nucleophilic Attack)", fontcolor="#EA4335"]; C4 -- NH2 [label=" Nucleophilic & H-Bonding Group", fontcolor="#34A853"];

// Annotations label_ring [label="Electron-deficient\nTriazine Ring", pos="0,0!", fontcolor="#4285F4"]; }

Figure 1: Key functional sites of this compound.

The core physicochemical properties are summarized below. The predicted pKa of 2.62 suggests the amino group is weakly basic, a critical factor in its pH-dependent solubility and reactivity.[1]

| Property | Value | Source |

| CAS Number | 7709-13-9 | [1][2] |

| Molecular Formula | C₃H₃ClN₄ | [1][2] |

| Molecular Weight | 130.54 g/mol | [1] |

| Appearance | White Solid | [1] |

| Predicted pKa | 2.62 ± 0.10 | [1] |

Chapter 2: Solubility Profile: A Practical Assessment

Quantitative solubility data for this compound is not widely available in peer-reviewed literature, a common challenge for reactive intermediates. This section outlines a predictive framework based on its structure and provides a robust protocol for empirical determination.

Theoretical Solubility Assessment & Qualitative Data

The molecule's solubility is governed by the balance between its polar and non-polar characteristics.

-

Polar Solvents (e.g., Water, Alcohols): The amino group can act as both a hydrogen bond donor and acceptor, while the triazine nitrogens can act as acceptors. This suggests potential solubility in polar protic solvents. However, the overall aromatic system and the chloro substituent limit extensive aqueous solubility.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally effective for compounds with multiple polar functional groups. A structurally related compound, 2-amino-4,6-dichloro-1,3,5-triazine, is sparingly soluble in DMSO and methanol.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the polarity of the amino group and the triazine ring.

-

Chlorinated Solvents (e.g., Dichloromethane): Some solubility is expected due to a balance of polarity.[6]

The table below summarizes the expected and reported qualitative solubility.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Reported Data |

| Polar Protic | Water | Low | Limited by non-polar character. |

| Methanol | Sparingly Soluble | Reported for similar compounds.[5][6] | |

| Polar Aprotic | DMSO, DMF | Soluble | Effective at solvating polar functional groups. |

| Acetonitrile | Moderately Soluble | Common solvent for triazine chemistry. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Reported as a suitable solvent.[6] |

| Non-Polar | Hexane, Toluene | Insoluble | Mismatch in polarity. |

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For drug development and process chemistry, precise solubility values are non-negotiable. The gold-standard shake-flask method provides this data. The causality behind this protocol is to create a true thermodynamic equilibrium between the dissolved and undissolved compound, ensuring the measured concentration represents the maximum solubility under the specified conditions.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; excess_solid [label="1. Add excess compound\nto a known volume of solvent"]; equilibrate [label="2. Equilibrate at constant temperature\n(e.g., 24-48h with agitation)"]; settle [label="3. Allow undissolved solid\nto settle"]; sample [label="4. Withdraw aliquot of\nsupernatant"]; filter [label="5. Filter immediately with\nsyringe filter (e.g., 0.22 µm PTFE)"]; analyze [label="6. Quantify concentration\n(e.g., HPLC-UV, LC-MS)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> excess_solid; excess_solid -> equilibrate; equilibrate -> settle; settle -> sample; sample -> filter; filter -> analyze; analyze -> end; }

Figure 2: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). "Excess" is critical to ensure a saturated solution is achieved and solid phase remains.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: Allow the vials to stand quiescently at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom of the vial.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm, chemically compatible with the solvent) to remove any microscopic undissolved particles. This step is a self-validating control; failure to filter can lead to erroneously high solubility values.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.[7] The concentration of the saturated solution is the solubility.

Chapter 3: Stability Profile: The Kinetics of Degradation

The stability of this compound is fundamentally linked to the reactivity of its C-Cl bond. Understanding the pathways and rates of its degradation is paramount for its effective use.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway in aqueous or protic environments. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where water or a hydroxide ion attacks the electrophilic carbon, displacing the chloride ion.[8]

-

Mechanism: The electron-withdrawing nature of the triazine ring stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.

-

Influence of pH: The rate of hydrolysis is highly pH-dependent.

-

Neutral/Alkaline Conditions: Hydrolysis is significantly accelerated in alkaline solutions due to the presence of the stronger nucleophile, hydroxide (OH⁻), compared to water.[8]

-

Acidic Conditions: Acid catalysis can also occur, where protonation of a ring nitrogen further activates the ring towards nucleophilic attack by water.[8]

-

-

Primary Degradant: The primary product of hydrolysis is 4-Amino-6-hydroxy-1,3,5-triazin-2(1H)-one, where the chloro group is replaced by a hydroxyl group.

Photostability

Like many triazine compounds, this compound is susceptible to photodegradation when exposed to UV light.[9][10]

-

Degradation Pathways: Photodegradation can proceed through several routes, including:

-

Dechlorination-Hydroxylation: The C-Cl bond is cleaved, often leading to the same hydroxylated product as hydrolysis.[9]

-

Ring Cleavage: High-energy UV radiation can lead to the breakdown of the triazine ring itself.

-

-

Synergistic Effects: The presence of photosensitizers or radical initiators (e.g., hydrogen peroxide, iron salts) in solution can dramatically accelerate the rate of photodecomposition.[9][11] Dark control experiments are essential to distinguish between photolytic and hydrolytic degradation.[9]

Thermal Stability

In the solid state or in aprotic solvents, the compound exhibits higher stability. However, at elevated temperatures, thermal degradation occurs.

-

Degradation Pathway: For chlorotriazines, thermal degradation often involves the elimination of hydrogen chloride (HCl), followed by deamination and the formation of condensed polymeric structures like melem or melam. The process typically proceeds in multiple stages as temperature increases. While this compound lacks the alkylamino side chains common in herbicides, the principles of HCl elimination and condensation of the triazine rings are applicable.

Protocol: Kinetic Stability Assessment via HPLC

This protocol is designed to quantify the rate of degradation under controlled conditions, providing essential data for determining shelf-life and reaction compatibility.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; stock [label="1. Prepare stock solution\nin aprotic solvent (e.g., ACN)"]; aliquot [label="2. Spike into test buffers\n(e.g., pH 4, 7, 9) to desired\nfinal concentration"]; stress [label="3. Incubate under conditions\n(e.g., 40°C dark, 25°C with light)"]; sample [label="4. Sample at time points\n(t=0, 2, 4, 8, 24h...)"]; quench [label="5. Quench reaction if necessary\n(e.g., neutralize pH, dilute)"]; analyze [label="6. Analyze by HPLC-UV for\nremaining parent compound"]; plot [label="7. Plot ln(% Remaining) vs. Time"]; calculate [label="8. Calculate degradation\nrate constant (k) and half-life (t½)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> stock -> aliquot -> stress -> sample -> quench -> analyze -> plot -> calculate -> end; }

Figure 3: Workflow for determining the kinetic stability of a compound.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a concentrated stock solution of the compound in a stable, water-miscible organic solvent (e.g., acetonitrile).

-

Incubation Setup: Spike the stock solution into a series of aqueous buffers (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Aliquot these solutions into vials for each time point and condition.

-

Stressing Conditions: Incubate the vials under a matrix of controlled conditions. A typical design includes:

-

Temperature: 25°C, 40°C, 60°C.

-

Lighting: Dark (wrapped in foil) vs. Photolytic (in a photostability chamber).

-

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Sample Analysis: Immediately analyze the sample by a stability-indicating HPLC method to measure the peak area of the parent compound. A "stability-indicating" method is one that can resolve the parent compound from its degradants.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the natural logarithm (ln) of the percentage remaining versus time. If the plot is linear, the degradation follows first-order kinetics.[9] The slope of the line is the negative of the rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.

Chapter 4: Practical Implications: The Nexus of Solubility and Stability

The interplay between solubility and stability governs every practical aspect of working with this compound.

-

Solvent Selection for Synthesis: The ideal reaction solvent must dissolve the compound sufficiently but not react with it. Anhydrous, aprotic solvents like THF, dioxane, or acetonitrile are often preferred. The use of protic solvents like alcohols is generally avoided unless the alcohol itself is the intended nucleophile.

-

Reaction Work-up and Purification: Aqueous work-ups must be performed expeditiously and preferably under neutral or slightly acidic pH to minimize hydrolysis of the product. Purification via column chromatography should use non-protic mobile phases where possible.

-

Storage and Handling: For long-term storage, the solid compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize both hydrolytic and thermal degradation.[6] Solutions should be prepared fresh; if storage is necessary, it should be in an anhydrous aprotic solvent at low temperatures.

Conclusion

This compound is a molecule of significant synthetic value, but its utility is tempered by its inherent reactivity. A disciplined, data-driven approach is essential for its successful application. By empirically determining its solubility in relevant solvent systems and quantifying its stability under process-relevant conditions, researchers can design robust synthetic routes, ensure the integrity of their materials, and accelerate the development of novel chemical entities. The protocols and principles outlined in this guide provide a validated framework for achieving these critical objectives.

References

- 1. Page loading... [guidechem.com]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 4-AMino-2-chloro-1,3,5-triazine | 7709-13-9 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. employees.csbsju.edu [employees.csbsju.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

computational and theoretical studies of 4-Chloro-1,3,5-triazin-2-amine

An In-depth Technical Guide to the Computational and Theoretical Analysis of 4-Chloro-1,3,5-triazin-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and theoretical methodologies applied to the study of this compound. As a pivotal scaffold in medicinal chemistry and materials science, a deep understanding of its electronic structure, reactivity, and interaction potential is paramount for rational design and synthesis. This document moves beyond mere procedural outlines to deliver field-proven insights into the causality behind computational choices, ensuring a robust and self-validating approach to theoretical analysis.

Introduction: The Significance of the Triazine Core

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that serves as a fundamental building block for a vast array of functional molecules. Its derivatives are prominent in pharmaceuticals, herbicides, and polymer science.[1] this compound, specifically, represents a crucial intermediate. The differential reactivity of its substituent sites—the chlorine atom being a prime target for nucleophilic substitution—allows for the sequential and controlled synthesis of complex, multi-substituted derivatives.[2]

Computational chemistry provides an indispensable toolkit for elucidating the intrinsic properties of this molecule. By employing theoretical models, we can predict its geometry, electronic behavior, and reactivity with high accuracy, thereby guiding synthetic strategies and accelerating the discovery of novel compounds with desired biological or material properties. This guide details the core theoretical techniques used to characterize this important molecule.

Part 1: Molecular Structure and Foundational Energetics

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms—the molecule's ground-state geometry. This optimized structure is the foundation upon which all other properties are calculated.

Molecular Geometry Optimization

The objective of geometry optimization is to locate the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point. For this compound, this is achieved using quantum mechanical methods, most commonly Density Functional Theory (DFT).

The choice of the DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a reliable balance of computational cost and accuracy for many organic systems. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron density.[3][4]

Workflow: Geometry Optimization

Caption: A typical workflow for DFT-based molecular geometry optimization.

Table 1: Calculated Structural Parameters for this compound (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly based on the computational method.)

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| C-N (ring) | ~1.34 Å | |

| C-N (amine) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | N-C-N (ring) | ~126° |

| Cl-C-N (ring) | ~117° | |

| C-N-H (amine) | ~119° |

Vibrational Frequency Analysis

Following optimization, a vibrational frequency analysis is performed for two critical reasons:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found the true ground state.

-

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to validate the computational model.[3]

Part 2: Electronic Properties and Chemical Reactivity

With an optimized structure, we can now probe the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

According to FMO theory, the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are sites of potential nucleophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are sites of potential electrophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[5][6]

Protocol: FMO Calculation and Analysis

-

Input: Use the optimized molecular geometry from Part 1.

-

Calculation: Perform a single-point energy calculation using the same DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Extraction: Extract the energies of the HOMO and LUMO from the calculation output.

-

Visualization: Generate cube files for the HOMO and LUMO wavefunctions and visualize them to identify their spatial distribution across the molecule.

Caption: The HOMO-LUMO energy gap dictates chemical reactivity.

Table 2: Calculated Electronic Properties

| Property | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | ~ -6.8 |

| LUMO Energy | ELUMO | - | ~ -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.6 |

| Ionization Potential | IP | -EHOMO | ~ 6.8 |

| Electron Affinity | EA | -ELUMO | ~ 1.2 |

| Electronegativity | χ | (IP + EA) / 2 | ~ 4.0 |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.8 |

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. It is mapped onto the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these are expected around the nitrogen atoms of the triazine ring.[7][8]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group.

-

Green/Yellow Regions: Represent areas of neutral potential.

The MEP provides a more holistic view of reactivity than FMOs alone, as it accounts for the total charge distribution.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, it is particularly useful for:

-

Quantifying Charge Distribution: Calculating the natural atomic charges on each atom, which can differ from other methods like Mulliken population analysis.

-

Analyzing Hyperconjugation: Identifying stabilizing interactions, such as the delocalization of electron density from a filled lone-pair orbital (e.g., on the amine nitrogen) into an empty anti-bonding orbital (e.g., a π* orbital in the triazine ring). This delocalization energy (E(2)) quantifies the strength of the interaction and explains the electronic communication within the molecule.[3][9]

Caption: NBO analysis reveals stabilizing hyperconjugative interactions.

Part 3: Application in Drug Discovery - Molecular Docking

A primary application for computational studies of triazine derivatives is in drug development, particularly as enzyme inhibitors.[10][11] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), and estimates the strength of the interaction.

For derivatives of this compound, which are often investigated as anticancer agents, a common target is Dihydrofolate Reductase (DHFR).[11][12] Docking studies help rationalize structure-activity relationships (SAR) by visualizing how different substituents on the triazine core interact with amino acid residues in the enzyme's active site.

Protocol: A Generalized Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank).

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for residues.

-

Minimize the structure to relieve steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the triazine derivative.

-

Perform a geometry optimization using a suitable method (e.g., DFT as described in Part 1).

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the active site (the binding pocket) on the receptor.

-

A grid box is generated within this site, where the docking algorithm will search for favorable binding poses.

-

-

Docking Simulation:

-

The ligand is placed into the grid box, and a scoring function is used to evaluate thousands of possible binding poses, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.

-

-

Analysis:

-

The top-ranked poses are analyzed to identify key binding interactions (e.g., hydrogen bonds with specific residues).

-

The predicted binding affinity (scoring value) is used to compare different derivatives and prioritize candidates for synthesis.

-

Caption: A streamlined workflow for molecular docking studies.

Conclusion

The computational and theoretical study of this compound provides profound insights into its structural, electronic, and reactive nature. Techniques such as DFT, FMO analysis, MEP mapping, and NBO analysis form a powerful, cohesive framework for understanding its fundamental properties. These theoretical predictions are not merely academic; they directly inform practical applications, most notably in the rational design of novel therapeutic agents through techniques like molecular docking. By leveraging these computational tools, researchers can effectively predict molecular behavior, prioritize synthetic targets, and ultimately accelerate the innovation cycle in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. updatepublishing.com [updatepublishing.com]

- 4. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. updatepublishing.com [updatepublishing.com]

- 10. Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Chloro-1,3,5-triazin-2-amine in Modern Medicinal Chemistry

Introduction: The s-Triazine Core and the Unique Utility of 4-Chloro-1,3,5-triazin-2-amine

The 1,3,5-triazine, or s-triazine, ring is a cornerstone of heterocyclic chemistry and a well-established "privileged scaffold" in drug discovery.[1][2] Its planar, aromatic structure, featuring three nitrogen atoms, provides a rigid framework for orienting substituents in three-dimensional space to achieve precise interactions with biological targets. Derivatives of s-triazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Several s-triazine-based drugs, such as the anticancer agent Altretamine and the PI3K inhibitor Gedatolisib, have received FDA approval, underscoring the clinical significance of this chemical motif.[4]

The versatility of the s-triazine scaffold stems from the reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The three chlorine atoms on TCT can be sequentially displaced by various nucleophiles through a temperature-controlled nucleophilic aromatic substitution (SNAr) mechanism.[2][6] The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third requires elevated temperatures.[2][7]

Within this synthetic paradigm, This compound emerges as a particularly strategic starting material. It presents the medicinal chemist with a bifunctional scaffold:

-

A reactive chloro group at the C4 position, primed for facile SNAr with a diverse range of nucleophiles (amines, thiols, alcohols) to build molecular complexity.

-

An amino group at the C2 position, which acts as a key hydrogen bond donor and can participate in critical interactions within a target's binding site.

This pre-functionalized core allows for the streamlined synthesis of 2,4-disubstituted triazine libraries, significantly accelerating the structure-activity relationship (SAR) studies essential for lead optimization.

The Chemistry of Functionalization: Mechanism and Protocols

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The functionalization of this compound hinges on the SNAr mechanism. The electron-withdrawing nitrogen atoms of the triazine ring render the carbon atoms highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds in two main steps:

-

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[7]

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

This process is often facilitated by a mild base to neutralize the hydrochloric acid (HCl) generated, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Caption: The SNAr mechanism on this compound.

Protocol: Synthesis of a 4-Substituted-1,3,5-triazin-2,6-diamine Library

This protocol provides a robust and general method for the displacement of the chlorine atom from this compound with a primary or secondary amine nucleophile.

Materials:

-

This compound

-

Desired amine nucleophile (e.g., morpholine, piperidine, aniline derivative) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq) or Diisopropylethylamine (DIEA) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Acetone

-

Ethyl acetate (EtOAc) and Hexane for TLC and chromatography

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the starting triazine).

-

Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the stirring suspension at room temperature.

-

Causality Note: Using a slight excess of the nucleophile ensures the complete consumption of the starting material. K₂CO₃ is a mild, heterogeneous base ideal for scavenging the generated HCl without interfering with the reaction.[8] Anhydrous conditions are preferred to prevent potential hydrolysis of the chlorotriazine.

-

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-65 °C).

-

Trustworthiness Note: The progress of the reaction must be monitored to determine the endpoint. Place a small aliquot of the reaction mixture onto a TLC plate and elute with an appropriate solvent system (e.g., 50% EtOAc in Hexane). Visualize under UV light. The reaction is complete when the starting material spot is no longer visible.

-

-

Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine (to remove water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2,4-disubstituted triazine derivative.

Caption: General experimental workflow for synthesis.

Applications in Drug Discovery: Targeting Kinases and Cancer

Derivatives of this compound have been successfully developed as potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[9][10]

Case Study: PIM1 Kinase Inhibitors

PIM1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy. A study aimed at developing PIM1 inhibitors utilized a two-step synthesis starting from dicyandiamide to generate 2,4-diamino-1,3,5-triazine derivatives.[9][10] The resulting compounds were evaluated for their inhibitory activity against a panel of protein kinases.

| Compound ID | R-Group on 2-Amino Position | Target Kinase | IC₅₀ (µg/mL) |

| 5b | Phenyl | PIM1 | 1.18 |

Table 1: Inhibitory activity of a representative 2,4-diamino-1,3,5-triazine derivative against PIM1 kinase. Data sourced from Hanawi S. A., et al. (2020).[9]

This result highlights how the 2,4-diamino-1,3,5-triazine scaffold can be effectively employed to generate potent enzyme inhibitors.[9] The core structure likely positions the substituents to make key contacts within the ATP-binding pocket of the kinase.

Case Study: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overactivity drives the growth of numerous cancers. Hybrid molecules combining the 1,3,5-triazine core with other pharmacophores, like quinazoline, have been developed as potent EGFR inhibitors.[4] SAR studies revealed that substitution of the triazine ring with morpholine and various aniline rings could significantly enhance the inhibitory potency.[4] For instance, compound 12 from a 2021 study showed an IC₅₀ value of 36.8 nM against the EGFR enzyme.[4] This demonstrates the power of using the triazine core as a central scaffold to which different functional groups can be attached to optimize target engagement.

Targeted Signaling Pathway: PI3K/AKT/mTOR

Many triazine-based kinase inhibitors, including those targeting receptor tyrosine kinases like EGFR, ultimately function by disrupting downstream signaling cascades crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

Caption: Inhibition of the PI3K/AKT pathway by a triazine-based RTK inhibitor.

Conclusion and Future Outlook

This compound is a high-value, versatile building block in medicinal chemistry. Its predictable reactivity via the SNAr mechanism allows for the efficient and systematic synthesis of diverse compound libraries. The resulting 2,4-diamino-1,3,5-triazine scaffold has proven to be a privileged core for developing potent inhibitors against a range of therapeutically relevant targets, particularly protein kinases involved in oncology. The straightforward and robust protocols associated with its use empower researchers to rapidly explore chemical space, conduct meaningful SAR studies, and accelerate the journey from hit identification to lead optimization in modern drug development programs.

References

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) A review on s-triazine derivatives & its biological activities (2023) [scispace.com]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]